Unii-7HN19N8jpo

描述

UNII-7HN19N8JPO is a chemical substance identified by the CAS registry number 1721-26-2. Below are its key physicochemical and pharmacological properties derived from experimental and computational data :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| PubChem ID | 74401 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Log Po/w (iLOGP) | 2.13 |

| Log S (ESOL) | -1.96 (moderate solubility) |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 inhibitor |

| Synthetic Accessibility | 1.61 (relatively straightforward) |

| Bioavailability Score | 0.55 |

Its ability to cross the blood-brain barrier (BBB) and inhibit CYP1A2 highlights possible neurological or therapeutic applications, though specific indications require further study .

属性

CAS 编号 |

127759-24-4 |

|---|---|

分子式 |

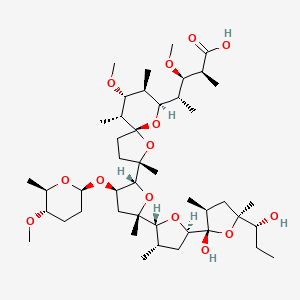

C45H78O14 |

分子量 |

843.1 g/mol |

IUPAC 名称 |

(2S,3R,4S)-4-[(2S,5R,6R,7R,8R,9S)-2-[(2R,3R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxolan-2-yl]-7-methoxy-2,6,8-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |

InChI |

InChI=1S/C45H78O14/c1-15-32(46)42(10)21-24(3)45(49,59-42)33-20-23(2)38(55-33)43(11)22-31(54-34-17-16-30(50-12)29(8)53-34)39(57-43)41(9)18-19-44(58-41)28(7)37(52-14)26(5)36(56-44)25(4)35(51-13)27(6)40(47)48/h23-39,46,49H,15-22H2,1-14H3,(H,47,48)/t23-,24-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34-,35+,36+,37+,38+,39+,41-,42-,43-,44+,45-/m0/s1 |

InChI 键 |

GCWRBUNCTDXUMB-JYAWKEJFSA-N |

SMILES |

CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |

手性 SMILES |

CC[C@H]([C@@]1(C[C@@H]([C@](O1)([C@H]2C[C@@H]([C@@H](O2)[C@@]3(C[C@H]([C@@H](O3)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)OC)C)C)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C)O)C)C)O |

规范 SMILES |

CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |

同义词 |

CP 84657 CP-84,657 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Insights:

- Lipophilicity Trends : Increasing alkyl chain length or aromatic substituents (e.g., in 6938-06-3) elevates LogP, enhancing membrane permeability but risking solubility issues.

- CYP Inhibition : this compound’s selective CYP1A2 inhibition contrasts with 6938-06-3’s CYP2D6 activity, implying divergent metabolic profiles.

- Synthetic Complexity : this compound’s low synthetic accessibility score (1.61) suggests optimized routes compared to 699-98-9 (score 3.10), which may involve multi-step purification .

Research Findings and Implications

Pharmacokinetic Advantages:

This compound’s balance of LogP (~2.13) and bioavailability (score 0.55) positions it favorably against analogs like 699-98-9 (LogP 0.98, low absorption). Its BBB permeability further distinguishes it from 5657-51-2, making it a candidate for CNS-targeted therapies .

Limitations and Risks:

- CYP1A2 Inhibition : May interfere with drugs metabolized by this enzyme (e.g., theophylline, clozapine).

- Solvency Challenges: Moderate aqueous solubility (LogS -1.96) could necessitate formulation enhancements for intravenous delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。